molecular formula C11H10N4O3 B8531975 6-amino-3-benzyl-5-nitroso-1H-pyrimidine-2,4-dione

6-amino-3-benzyl-5-nitroso-1H-pyrimidine-2,4-dione

Cat. No. B8531975
M. Wt: 246.22 g/mol
InChI Key: KIGTUIJWPWWRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393755

Procedure details

Slurry 6-amino-3-(phenylmethyl)-pyrimidine-2,4-dione (1.1 g=5 mmol) in 50 ml water. Add NaNO2 (0.63 g=9.1 mmol), warm to 75° C. and add acetic acid (2.6 ml=45 mmol) in 30 ml water over two hours. Collect the product, water wash and dry over P2O5 to give title compound as an orange solid. EI MS: M+=246.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:4](=[O:16])[CH:3]=1.[N:17]([O-])=[O:18].[Na+].C(O)(=O)C>O>[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:4](=[O:16])[C:3]=1[N:17]=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=CC(N(C(N1)=O)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collect the product, water
WASH
Type
WASH
Details
wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over P2O5

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(N(C(N1)=O)CC1=CC=CC=C1)=O)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.